N~6~-Cyclopropyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4,6-triamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Cyclopropyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyclopropylamine with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with cyclopropylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N~6~-Cyclopropyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions where the triazine ring is substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazine derivatives .
Scientific Research Applications
N~6~-Cyclopropyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other triazine derivatives.
Biology: Employed in studies related to insect growth and development.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Utilized in the formulation of insecticides and pest control products.
Mechanism of Action
The compound exerts its effects by interfering with the normal growth and development of insects. It disrupts the synthesis of chitin, an essential component of the insect exoskeleton, leading to abnormal molting and ultimately death. The molecular targets include enzymes involved in chitin synthesis pathways .
Comparison with Similar Compounds
Similar Compounds
N-Cyclopropyl-2,4,6-triamino-1,3,5-triazine: Another triazine derivative with similar insecticidal properties.
2,4,6-Tris-trifluoroacetylamino-6-(cyclopropylamino)-s-triazine: A related compound with trifluoroacetyl groups.
Uniqueness
N~6~-Cyclopropyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4,6-triamine is unique due to its specific substitution pattern and its effectiveness as an insect growth regulator. Its ability to disrupt chitin synthesis makes it particularly valuable in agricultural pest control .
Properties
CAS No. |
66215-66-5 |
---|---|
Molecular Formula |
C10H18N6 |
Molecular Weight |
222.29 g/mol |
IUPAC Name |
6-N-cyclopropyl-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C10H18N6/c1-15(2)9-12-8(11-7-5-6-7)13-10(14-9)16(3)4/h7H,5-6H2,1-4H3,(H,11,12,13,14) |
InChI Key |
ITCZQLULVGXLSG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NC2CC2)N(C)C |
Origin of Product |
United States |
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